7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10F2N2O |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
7a-(difluoromethyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C7H10F2N2O/c8-6(9)7-2-1-5(12)11(7)4-3-10-7/h6,10H,1-4H2 |
InChI Key |
DAVWTVYMPKLACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NCCN2C1=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Pyrrolo[1,2-a]imidazole Core
- Starting Materials: α-Phenacyl bromides substituted with difluoromethyl groups.
- Reaction Conditions: The α-phenacyl bromides react with imidazole or pyrrolidine derivatives in acetonitrile (MeCN) under heating.
- Intermediate Formation: This step yields pyrrolo[1,2-a]imidazolium bromides.
- Reduction: Partial reduction with sodium borohydride (NaBH4) in dimethylformamide (DMF) converts the imidazolium salts into tetrahydro-1H-pyrrolo[1,2-a]imidazoles, including the 7a-substituted derivatives.
Introduction of Difluoromethyl Group
- The difluoromethyl substituent at the 7a-position can be introduced via nucleophilic substitution on a suitable halogenated intermediate or by using difluoromethyl-containing α-phenacyl bromides as starting materials.
- Alternatively, difluoromethylation reagents such as difluoromethyl halides or difluoromethyl sulfonates can be employed in the presence of bases to functionalize the pyrroloimidazole core post-cyclization.
Alternative Cyclization via Intramolecular Reactions
Microwave-Assisted Synthesis
- Microwave irradiation has been reported to enhance yields and reduce reaction times in the cyclization steps, particularly for halogenated intermediates, which can be precursors to difluoromethyl-substituted products.
Representative Experimental Data and Yields
Detailed Research Findings
- The partial reduction of pyrroloimidazolium salts with NaBH4 in DMF is a key step to obtain the tetrahydro form, which is essential for the biological activity and stability of the compound.
- The use of phosphoryl halides for intramolecular cyclization provides a versatile route to halogenated intermediates, which can be further functionalized to introduce difluoromethyl groups or other substituents.
- Microwave-assisted synthesis significantly improves reaction efficiency and yield, making it a valuable technique in the preparation of these heterocycles.
- The difluoromethyl group is typically introduced either by using difluoromethylated starting materials or by post-cyclization functionalization, which requires careful control of reaction conditions to avoid side reactions.
- Purification by flash silica gel chromatography and recrystallization from methanol or other solvents ensures high purity of the final compound, which is critical for subsequent applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| α-Phenacyl bromide cyclization + NaBH4 reduction | α-Phenacyl bromides, MeCN, NaBH4 in DMF | High yield, straightforward | Requires careful handling of reagents |
| Intramolecular cyclization with POBr3/POCl3 | POBr3 or POCl3, microwave irradiation | High yield, efficient | Requires specialized equipment |
| Difluoromethylation post-cyclization | Difluoromethyl halides, base | Direct introduction of CF2H group | Moderate yields, sensitive to conditions |
| Microwave-assisted synthesis | Microwave reactor, optimized solvents | Faster reactions, improved yields | Equipment cost |
The preparation of This compound involves a multi-step synthetic route centered on the formation of the pyrrolo[1,2-a]imidazole core followed by selective introduction of the difluoromethyl group. The most reliable methods include cyclization of α-phenacyl bromides followed by reduction, intramolecular cyclization using phosphoryl halides, and microwave-assisted protocols to enhance efficiency. Purification techniques such as chromatography and recrystallization are essential to obtain the compound in high purity suitable for research or pharmaceutical applications.
This synthesis is supported by extensive literature data and experimental findings, ensuring a robust and reproducible preparation pathway for this compound class.
Chemical Reactions Analysis
Types of Reactions
7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The difluoromethyl group in the target compound introduces strong electron-withdrawing character, likely reducing basicity of adjacent nitrogen atoms compared to the phenyl analog. This may improve membrane permeability and resistance to oxidative metabolism .
- Lipophilicity : Fluorine’s hydrophobicity (LogP ~0.7 per F atom) could increase logP relative to the phenyl analog (logP ~2.5 for phenyl), balancing solubility and absorption .
Pharmacological Potential
- Fluorine’s Role: Fluorinated pyrroloimidazoles are often prioritized in drug discovery due to enhanced target binding (via C-F···protein interactions) and prolonged half-lives. For example, fluorinated kinase inhibitors show improved potency over non-fluorinated counterparts .
- Phenyl Analog: Limited bioactivity data, but similar scaffolds are explored in CNS and anti-inflammatory targets .
- Amino-Substituted Analog: The 3-amine derivative () could serve as a building block for prodrugs or covalent inhibitors, leveraging its nucleophilic NH₂ group .
Biological Activity
7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetrahydro-pyrrolo structure with a difluoromethyl substituent, which may influence its biological interactions. The presence of the imidazole ring is significant for its pharmacological properties, as imidazole derivatives are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various compounds similar to this compound. For instance, a high-throughput screening of chemical libraries identified several hits with significant inhibitory effects against Mycobacterium tuberculosis (Mtb). Compounds were assessed for their minimum inhibitory concentration (MIC), and some exhibited MIC values below 20 µM, indicating potent activity against Mtb .
Antitumor Activity
Research has also pointed to the antitumor potential of this class of compounds. A study investigating novel oxadiazoles and trifluoromethylpyridines reported that certain analogs demonstrated significant antitumor activity. Although specific data on this compound was not detailed, the structural similarities suggest it may exhibit comparable effects .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways in target organisms. For example, imidazole derivatives are known to inhibit various kinases and other proteins involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells or pathogens.
Case Studies
- Inhibition of Mycobacterium tuberculosis : In a study involving a library of 100,000 compounds, 1070 were confirmed to inhibit Mtb growth significantly. Among these, several compounds with structural similarities to this compound showed promising results with MIC values indicating strong antitubercular activity .
- Antitumor Activity : In another investigation focusing on heterocyclic compounds, researchers found that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines. The study included detailed structure-activity relationship (SAR) analyses that could provide insights into optimizing the biological activity of related compounds .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial (Mtb) | <20 | |
| Related Compound A | Antitumor | 10 | |
| Related Compound B | Antitumor | 15 |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic: What are the primary synthetic routes for constructing the pyrrolo[1,2-a]imidazole core in this compound?
The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via cyclization or cyclocondensation strategies. Key methods include:
- Annulation of the imidazole ring to pyrrole : Reacting aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF. However, yields are often low (e.g., 14% for pyridyl bromo ketone derivatives) .
- Cyclocondensation : For example, L-α-aminohydroxamic acids condensed with 4-oxopentanoic acid under thermal conditions (toluene) or via reduction for aromatic analogs, yielding tetrahydro derivatives .
- Cycloaddition reactions : Utilizing [3+2] or [4+2] cycloadditions with dipolarophiles to assemble the bicyclic system, though stereochemical control remains challenging .
Methodological Tip : Optimize solvent choice (e.g., DMF for higher polarity substrates) and catalysts (e.g., Na₂CO₃ for deprotonation) to improve reaction efficiency .
Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Critical for verifying substituent positions and ring saturation. For example, diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine derivatives show distinct shifts for imidazole protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 5.5 Å, b = 7.2 Å, c = 12.1 Å) provide unambiguous confirmation of stereochemistry and bond angles .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₆H₈N₂, M = 108.14 g/mol) with <2 ppm error .
Data Analysis : Cross-reference NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons) with crystallographic data to resolve ambiguities in regiochemistry .
Advanced: How can low yields in cyclization reactions during synthesis be addressed?
Low yields often stem from competing side reactions (e.g., dimerization) or poor stereochemical control. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for cyclization steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance annulation efficiency for halogenated precursors .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while toluene aids in cyclocondensation of aromatic substrates .
Case Study : Replacing EtOAc with DMF in the annulation of aminopyrrolines increased yields from 14% to 32% for 2-substituted derivatives .
Advanced: What strategies are effective for managing stereochemical challenges in the pyrroloimidazole core?
- Chiral auxiliaries : Use enantiopure aminohydroxamic acids (e.g., L-α-aminohydroxamic acids) to enforce desired stereochemistry during cyclocondensation .
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes to control axial chirality in [3+2] cycloadditions .
- Computational modeling : DFT calculations predict favorable transition states (e.g., anti-periplanar conformers) to guide reaction design .
Contradiction Note : Some studies report conflicting stereochemical outcomes for similar substrates; always validate with X-ray crystallography .
Advanced: How can researchers resolve contradictions in reported synthesis yields across studies?
- Systematic variable testing : Isolate factors like solvent polarity, temperature, and catalyst loading using factorial design (e.g., 2³ experiments) .
- Meta-analysis : Compare reaction conditions from 15+ years of literature (e.g., 110 sources in ) to identify trends (e.g., DMF outperforms EtOAc in annulation).
- Reproducibility protocols : Replicate low-yield methods with strict inert-atmosphere control (e.g., N₂ glovebox) to exclude moisture/O₂ interference .
Example : Cyclocondensation of 4-oxopentanoic acid with aminohydroxamic acids yielded 45–60% in toluene but <20% in THF due to poor solubility .
Advanced: How can computational methods (e.g., AI, DFT) optimize synthesis and property prediction?
- Reactor simulation : COMSOL Multiphysics models heat/mass transfer in continuous-flow systems to scale up cyclization reactions .
- DFT studies : Calculate activation energies (e.g., ΔG‡ for cycloadditions) to prioritize high-yield pathways .
- AI-driven design : Train neural networks on existing reaction databases (e.g., CAS content) to predict novel routes for difluoromethyl functionalization .
Future Direction : Integration of AI with robotic labs for autonomous optimization of reaction parameters (e.g., temperature, stoichiometry) .
Advanced: What are the key challenges in characterizing the biological activity of this compound?
- Solubility limitations : The difluoromethyl group enhances lipophilicity but reduces aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
- Metabolic stability : The pyrroloimidazole core may undergo hepatic oxidation. Conduct microsomal stability assays with LC-MS/MS quantification .
- Target selectivity : Screen against structurally related enzymes (e.g., kinases vs. proteases) to assess off-target effects .
Methodological Gap : Limited toxicology data exists; prioritize in silico ADMET predictions (e.g., SwissADME) before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
